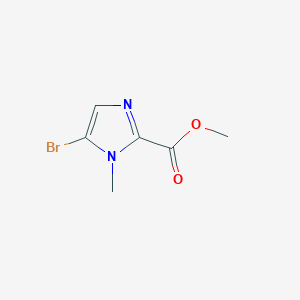
3-(Trifluoromethoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(Trifluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H8F3NO·HCl. It is characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring, which is further stabilized by the addition of hydrochloride. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with trifluoromethoxy-containing reagents under controlled conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions to introduce the trifluoromethoxy group onto the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of specialized catalysts and reaction conditions optimized for mass production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s stability and reactivity, allowing it to effectively interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Trifluoromethoxy)pyrrolidine hydrochloride include:
- 3-(Trifluoromethyl)pyrrolidine hydrochloride
- 3-(Trifluoromethoxy)aniline hydrochloride
- 3-(Trifluoromethoxy)benzylamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trifluoromethoxy group on the pyrrolidine ring. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3-(trifluoromethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFGGUFFJXGABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)

![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)




![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)

![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)

![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)
